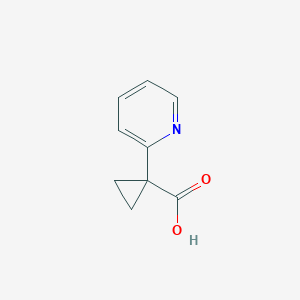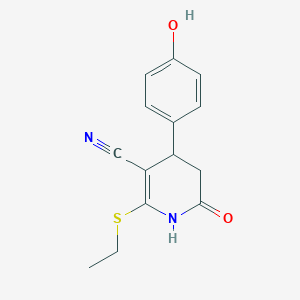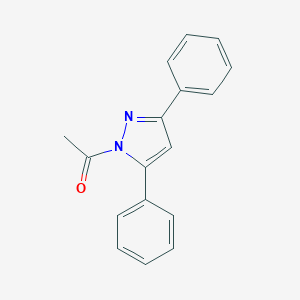
1-acetyl-3,5-diphenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-3,5-diphenyl-1H-pyrazole, also known as ADPP, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADPP is a pyrazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties.
作用机制
The mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-acetyl-3,5-diphenyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammation and cell proliferation. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and the inhibition of cell proliferation.
生化和生理效应
1-acetyl-3,5-diphenyl-1H-pyrazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the production of ROS in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats.
实验室实验的优点和局限性
1-acetyl-3,5-diphenyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-acetyl-3,5-diphenyl-1H-pyrazole in lab experiments. 1-acetyl-3,5-diphenyl-1H-pyrazole is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole.
未来方向
There are several future directions for the study of 1-acetyl-3,5-diphenyl-1H-pyrazole. One area of research could focus on the optimization of the synthesis method for 1-acetyl-3,5-diphenyl-1H-pyrazole to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would provide insights into its biological activities and potential therapeutic applications. Additionally, further studies could investigate the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would be important for the development of 1-acetyl-3,5-diphenyl-1H-pyrazole as a potential therapeutic agent.
合成方法
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole can be achieved through various methods, including the reaction of chalcones with hydrazine hydrate, the reaction of β-ketoesters with hydrazine hydrate, and the reaction of α,β-unsaturated ketones with phenylhydrazine. The most commonly used method for the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole is the reaction of chalcones with hydrazine hydrate. This method involves the condensation of an aryl ketone with an aryl aldehyde in the presence of a base, followed by the reaction of the resulting chalcone with hydrazine hydrate. The reaction yields 1-acetyl-3,5-diphenyl-1H-pyrazole as a yellow crystalline solid.
科学研究应用
1-acetyl-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
属性
CAS 编号 |
1154-63-8 |
|---|---|
产品名称 |
1-acetyl-3,5-diphenyl-1H-pyrazole |
分子式 |
C17H14N2O |
分子量 |
262.3 g/mol |
IUPAC 名称 |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI 键 |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
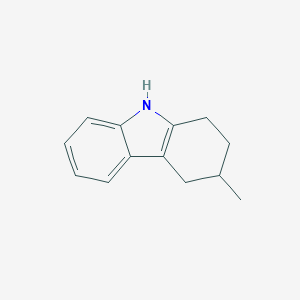
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
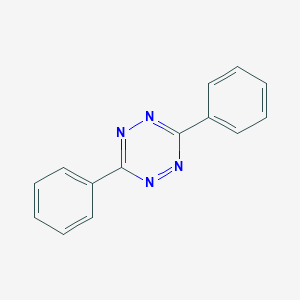
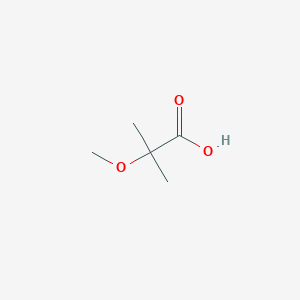
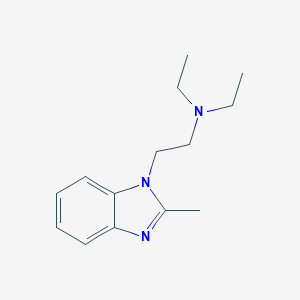
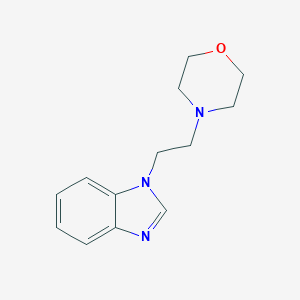
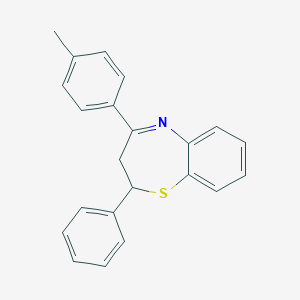
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
